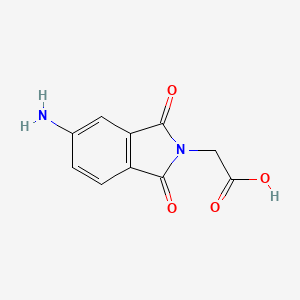

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is a compound characterized by the presence of an isoindoline-1,3-dione core structure with an amino group at the 5-position and an acetic acid moiety at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol (IPA) and water under reflux conditions, using a catalyst such as SiO2-tpy-Nb. This method yields the desired product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the electron-donating amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the isoindoline-1,3-dione core.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Neuropharmacological Applications

Alzheimer's Disease Treatment:

One of the notable applications of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. Research indicates that derivatives of isoindoline-1,3-dione can exhibit potent AChE inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially improving cognitive function in Alzheimer's patients. In a study, synthesized compounds demonstrated IC50 values ranging from 2.1 to 7.4 µM against AChE, indicating their effectiveness as potential therapeutic agents for Alzheimer's disease .

Neuroprotective Effects:

In addition to AChE inhibition, some compounds derived from this compound have shown neuroprotective effects in cell models. For instance, certain derivatives were able to protect PC12 neurons from oxidative stress-induced cell death, suggesting their utility in neurodegenerative disease management .

Antimicrobial Properties

Anti-mycobacterial Activity:

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, comparable to established anti-tubercular drugs . This suggests that this compound and its derivatives could serve as promising candidates for combating tuberculosis.

Broad-spectrum Antimicrobial Potential:

Beyond mycobacterial infections, isoindoline derivatives have been investigated for their activity against a range of pathogens. Their structural diversity allows for modifications that enhance antimicrobial potency against various bacterial strains .

Anti-cancer Applications

Cytotoxicity Against Cancer Cells:

Research has indicated that compounds derived from this compound possess cytotoxic properties against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, certain isoindoline derivatives have shown efficacy in inhibiting cancer cell growth through various pathways .

Potential as Chemotherapeutic Agents:

The ability to modify the structure of isoindoline derivatives allows for the design of targeted chemotherapeutic agents that can selectively induce cytotoxicity in cancer cells while minimizing effects on normal cells .

Other Therapeutic Applications

Anti-inflammatory Effects:

Some studies have suggested that isoindoline derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The specific mechanisms and efficacy are still under investigation but hold promise for future therapeutic applications .

Pain Management:

Preliminary studies have explored the analgesic effects of compounds derived from this compound using animal models. These studies indicate potential applications in pain management therapies .

Mécanisme D'action

The mechanism of action of 2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound’s effects are mediated through pathways related to cell signaling, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Phthalimide derivatives: Compounds with a similar isoindoline-1,3-dione core but varying substituents.

Uniqueness

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group and acetic acid moiety provide versatility in chemical modifications and potential for diverse applications .

Activité Biologique

2-(5-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an isoindoline core with dioxo and amino substituents, which contribute to its reactivity and biological properties. Its molecular formula is C₉H₈N₂O₄, and it is characterized by the following key features:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Core Structure | Isoindoline with dioxo groups |

| Functional Groups | Amino group, acetic acid moiety |

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, a study evaluating related compounds demonstrated that derivatives of isoindoline structures showed significant growth inhibition against various cancer cell lines. Specifically, compounds similar to this compound have been tested against 56 cancer cell lines, revealing promising results in inhibiting cell proliferation (growth inhibition percentages ranging from 75% to 89%) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may possess activity against several bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

The biological effects of this compound are mediated through interactions with specific molecular targets:

- Enzyme Modulation : The compound can bind to various enzymes and receptors, influencing their activity. This modulation can affect pathways related to cell signaling and apoptosis .

- Cell Signaling Pathways : The compound's action may involve pathways associated with the immune response and apoptosis, contributing to its anticancer effects .

Study on Anticancer Activity

In a comprehensive study involving several isoindoline derivatives, one particular analog demonstrated a significant percentage growth inhibition against multiple cancer cell lines. The study reported that the analogs exhibited IC50 values indicating effective cytotoxicity at low concentrations .

Antioxidant Activity

Another aspect of research focused on the antioxidant potential of related compounds. For example, specific derivatives showed IC50 values as low as 15.99 µM, suggesting that modifications on the isoindoline core could enhance antioxidant properties .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Phthalimide derivatives | Isoindoline core | Anticonvulsant and anticancer effects |

| 4-Amino-5-thioxo-1,2,4-triazole | Thioamide functionality | Antimicrobial |

This comparison highlights that while these compounds share some structural similarities, the specific amino-acetic acid configuration in this compound may confer distinct biological activities.

Propriétés

IUPAC Name |

2-(5-amino-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSMQGMZRCGLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.